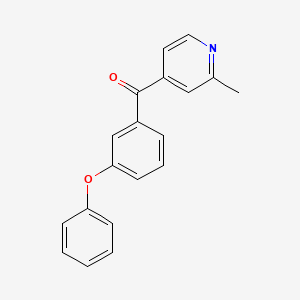

2-Methyl-4-(3-phenoxybenzoyl)pyridine

Description

2-Methyl-4-(3-phenoxybenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 3-phenoxybenzoyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₉H₁₅NO₂, with a molecular weight of 289.34 g/mol . The compound’s structure combines aromatic and ketonic functionalities, making it a subject of interest in medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-12-16(10-11-20-14)19(21)15-6-5-9-18(13-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCMCHJEXFJEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Methylpyridine Derivatives

A common approach involves the acylation of 2-methylpyridine with phenoxybenzoyl chlorides or related acyl chlorides. This method typically proceeds via Friedel–Crafts acylation or acyl chloride reactions.

- The acylation is typically carried out at room temperature or under mild heating, with yields ranging from 70-85%.

- Use of pyridine as both solvent and base helps in scavenging HCl and driving the reaction to completion.

Direct Friedel–Crafts Acylation Using Acid Anhydrides or Chlorides

An alternative method involves direct acylation using acyl chlorides or anhydrides with catalytic Lewis acids such as aluminum chloride.

- This method is efficient but requires careful control of reaction conditions to avoid polyacylation or side reactions.

Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate the acylation process, improving yields and reducing reaction times.

- Microwave-assisted reactions completed within 10-20 minutes.

- Yields comparable or superior to conventional methods.

Alternative Routes: Using Ester Intermediates

Some methods involve synthesizing ester intermediates, followed by hydrolysis and subsequent acylation.

Notes on Reaction Optimization and Purification

- Purification: Recrystallization from ethanol or ethyl acetate often yields pure products.

- Yield Optimization: Use of dry solvents, inert atmospheres, and controlled temperature enhances yields.

- Reaction Monitoring: TLC and NMR are standard for tracking progress and confirming structures.

Summary of Key Data

| Method | Reagents | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional acylation | Acid chloride + pyridine | 12-24 hours | 70-85 | Simple, scalable | Longer reaction times |

| Microwave-assisted | Acid chloride + solvent | 10-20 min | 80-90 | Fast, high yield | Equipment required |

| Direct acylation with anhydrides | Acyl anhydride + AlCl₃ | 8-16 hours | 65-80 | Efficient | Requires careful control |

| Ester route | Ester + SOCl₂ | 24 hours | 60-75 | Versatile | Multi-step, longer |

Concluding Remarks

The synthesis of This compound primarily involves the acylation of 2-methylpyridine with phenoxybenzoyl chloride or an equivalent acylating agent. Recent innovations favor microwave-assisted methods for their efficiency and reduced reaction times. The choice of method depends on scale, available equipment, and desired purity. Proper purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-phenoxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

2-Methyl-4-(3-phenoxybenzoyl)pyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The 3-phenoxybenzoyl group in the target compound introduces distinct steric hindrance and electronic distribution compared to its 4-substituted isomer. This affects dipole moments, solubility, and intermolecular interactions .

- Melting Points : While specific data for these isomers are unavailable, analogous pyridine derivatives with varying substituent positions exhibit melting point differences of 10–20°C due to crystallinity variations .

Physicochemical Properties

Comparison with Chlorinated and Nitro-Substituted Pyridines

Pyridine derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO₂) or bulky substituents demonstrate distinct trends:

Key Insights :

- Electron-withdrawing groups like -Cl or -NO₂ enhance thermal stability and bioactivity compared to the phenoxybenzoyl group, which may prioritize lipophilicity over polar interactions .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 3-phenoxybenzoyl group’s position may optimize π-π stacking in receptor binding, whereas 4-substituted isomers could favor hydrophobic interactions .

- Synthetic Challenges: Achieving regioselectivity in phenoxybenzoyl substitution requires careful catalyst selection, as seen in Suzuki-Miyaura couplings for boronic ester intermediates .

Biological Activity

2-Methyl-4-(3-phenoxybenzoyl)pyridine (CAS No. 1187171-22-7) is a synthetic compound with a molecular formula of C19H15NO2 and a molecular weight of 289.33 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylpyridine with 3-phenoxybenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted under reflux conditions in an organic solvent such as dichloromethane, followed by purification through recrystallization or column chromatography.

Synthetic Route Overview:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2-Methylpyridine + 3-Phenoxybenzoyl Chloride | Reflux in dichloromethane with triethylamine | This compound |

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain phenoxybenzoyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study evaluating the anticancer effects of phenoxybenzoyl derivatives found that specific substitutions on the pyridine ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for one derivative, indicating strong potential for therapeutic application .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 2-Methyl-4-(3-phenylbenzoyl)pyridine | Similar structure but lacks phenoxy group | Moderate antimicrobial activity |

| 2-Methyl-4-(3-methoxybenzoyl)pyridine | Similar structure with methoxy group | Reduced anticancer efficacy |

The presence of the phenoxy group in this compound enhances its biological properties compared to other derivatives lacking this functional group.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-4-(3-phenoxybenzoyl)pyridine to maximize yield?

Methodological Answer:

- Solvent and Temperature Optimization : Acetic acid (AcOH) under reflux conditions has been shown to achieve yields up to 78% for analogous benzimidazole derivatives (e.g., 2-Methyl-4-(benzimidazol-2-yl)quinoline) . Alternatively, room-temperature reactions in ethanol with sodium hypochlorite as an oxidant yield 73% for triazolopyridine derivatives, highlighting the balance between energy efficiency and reactivity .

- Catalyst Selection : Base-mediated reactions (e.g., NaOH in dichloromethane) are effective for intermediates, though purity post-synthesis (99%) requires rigorous washing and isolation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR is critical for confirming substituent positions. For example, coupling constants () resolve aromatic proton environments in pyridine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>99%) and monitor reaction progress, as demonstrated in boronic ester intermediates .

- Mass Spectrometry (MS) : ESI-MS () confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the choice of oxidant influence the mechanism of oxidative cyclization in forming the pyridine ring?

Methodological Answer:

- Oxidant Comparison : Sodium hypochlorite (NaOCl) offers a "greener" alternative to toxic reagents like Cr(VI) or DDQ. It facilitates oxidative ring closure via hydrazine intermediates at room temperature, reducing energy input and hazardous waste . Mechanistically, NaOCl generates hypochlorous acid (HOCl), which abstracts hydrogen to form reactive intermediates for cyclization.

- Reaction Monitoring : In-situ FTIR or H NMR tracking can identify transient intermediates (e.g., hydrazones) to refine mechanistic models .

Q. What strategies can mitigate decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Evidence from analogous compounds recommends airtight containers with desiccants (silica gel) .

- Stability Screening : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify decomposition pathways. LC-MS analysis detects hydrolytic byproducts (e.g., phenoxybenzoyl acids) .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Modeling : Use density functional theory (DFT) to calculate electron distribution in the pyridine ring. Substituents like trifluoromethyl groups enhance lipophilicity, which correlates with membrane permeability in drug candidates .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to target proteins (e.g., enzymes with pyridine-binding pockets). For example, pyridine derivatives with methyl groups at position 2 exhibit steric complementarity with hydrophobic enzyme cavities .

Data Contradictions and Resolution

- Yield vs. Purity Trade-offs : While NaOCl achieves moderate yields (73%), it minimizes toxic byproducts compared to Cr(VI)-based methods (85% yield but hazardous waste) . Researchers must prioritize green chemistry principles over maximal yield in early-stage synthesis.

- Spectroscopic Ambiguities : Overlapping H NMR signals (e.g., aromatic protons at δ 7.4–8.1 ppm) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Solvent | Ethanol or AcOH | |

| Temperature | Room temp. (NaOCl) or Reflux | |

| Oxidant | Sodium hypochlorite | |

| Purity Verification | HPLC (>99%) | |

| Storage | –20°C under argon |

Q. Notes

- Citations follow evidence IDs (e.g., refers to oxidative cyclization data).

- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, stability studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.